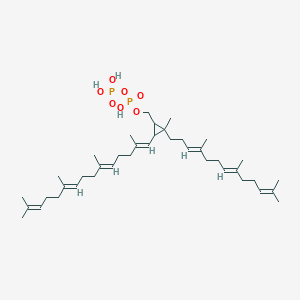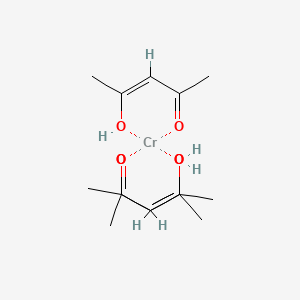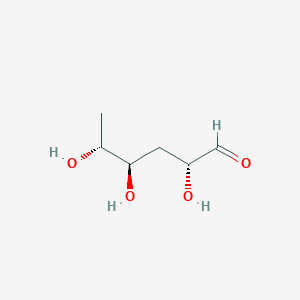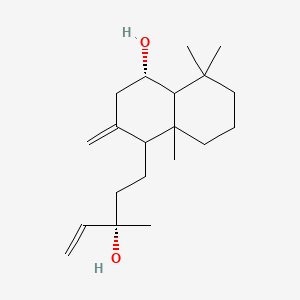
Larixol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Larixol is a natural product found in Larix gmelinii, Larix kaempferi, and Tsuga chinensis with data available.
Applications De Recherche Scientifique
Synthesis and Biological Activity :Larixol is recognized for its role in organic synthesis and has been a subject of extensive phytochemical studies. It demonstrates notable biological activity, offering practical applications in various fields (Ciocarlan, 2021).
Degradation and Microbial Hydroxylation :Studies on this compound's degradation reveal its potential for synthesizing polyhydroxylated labdane diterpenes. Its microbial hydroxylation produces compounds useful in hemisynthesizing forskolin-type substances (Herlem, Ouazzani, & Khuong-Huu, 1996).
Selective Inhibition of TRPC6 :this compound and its derivatives have shown selective inhibition of the transient receptor potential canonical 6 (TRPC6) channel, making them potential candidates for addressing conditions associated with TRPC6, such as lung ischemia-reperfusion edema (Häfner et al., 2018).
Ambra Oxide Synthesis :The transformation of this compound into intermediates for synthesizing Δ6-Ambra oxides and Δ6,8-dienes indicates its versatility in organic synthesis (Bolster, Jansen, & Groot, 2002).
Agricultural Application :this compound, in combination with larixyl acetate, has been effective against grapevine downy mildew, showcasing its potential as a sustainable alternative to copper fungicides in agriculture (Thuerig et al., 2018).
Drimanes Synthesis :this compound serves as a precursor for synthesizing various drimanes, highlighting its significance in producing compounds with potential pharmaceutical applications (Lagnel, Morin, & Groot, 2000).
Diterpene Composition Analysis :Analyzing oleoresins from Larix species, this compound is identified among the diterpenes, contributing to our understanding of the chemical diversity in Pinaceae (Mills, 1973).
Exploration of Bioactive Compounds :Studies on the extracts of Larix species, such as Lárix Kaémpferi and Lárix Sibirica, have been conducted to investigate their physical and chemical properties for potential medical applications (Sayakova et al., 2022).
Ozonolysis Products Investigation :The ozonolysis of this compound has led to the discovery of new compounds, expanding the scope of chemical investigations and applications (Vlad et al., 1986).
Aseptic Culture Studies :Research into the aseptic culture of Larix decidua Mill. in vitro highlights this compound's role in forestry and botany (Lisoviy, 2017).
Carbon Isotope Discrimination in Larix Species :Comparative studies on foliar carbon isotope discrimination between Larix species and evergreen conifers offer insights into their ecological adaptations and response to environmental changes (Kloeppel, Gower, Treichel, & Kharuk, 1998).
Natural Products Extraction :Utilizing extraction methods on the red alga Rhodomela larix has been essential in isolating biologically inactive natural products, contributing to the field of marine biochemistry (Whyte & Southcott, 1970).
Metabolite Synthesis :The synthesis of (+)-6beta-isovaleryloxylabda-8,13-diene-7alpha,15-diol from this compound exemplifies its utility in synthesizing metabolites with defined structures (Pathak, Aslaoui, & Morin, 2005).
Fungicidal Activity in Forestry Species :Extracts from Larix species demonstrate fungicidal activity against grapevine downy mildew, suggesting this compound's potential in developing bioactive extracts for agricultural protection (Mulholland et al., 2017).
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(1S)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15?,16-,17?,19+,20?/m0/s1 |
Clé InChI |
CLGDBTZPPRVUII-USQYZIDUSA-N |
SMILES isomérique |
CC1(CCCC2(C1[C@H](CC(=C)C2CC[C@@](C)(C=C)O)O)C)C |
SMILES |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
SMILES canonique |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
Synonymes |
larixol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



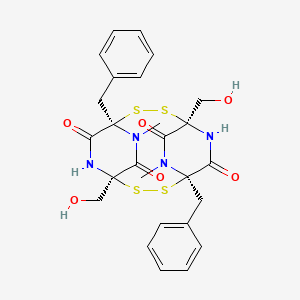
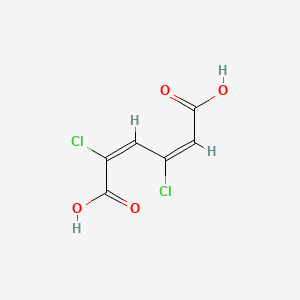
![[(1S,2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1233357.png)

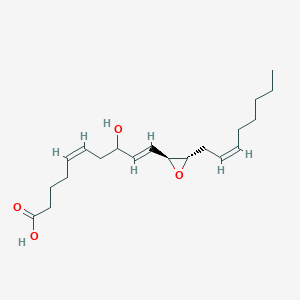
![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)
![2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1233365.png)

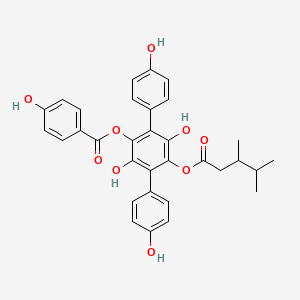

![(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1233369.png)
